molecular formula C9H7BrO2S2 B2747684 Methyl 3-bromo-6-methylthieno[3,2-b]thiophene-5-carboxylate CAS No. 2413876-13-6

Methyl 3-bromo-6-methylthieno[3,2-b]thiophene-5-carboxylate

Cat. No. B2747684
CAS RN: 2413876-13-6
M. Wt: 291.18
InChI Key: QXNDDGQIDKHOFJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This compound can be synthesized by brominating TTMe using N-bromosuccinimide (NBS) and acetic acid in chloroform. The reaction occurs at room temperature, and the product is isolated by column chromatography. Other methods of synthesis have also been reported .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a sulfur atom at the 1 position . It is considered to be a structural alert with formula C4H4S .

Scientific Research Applications

Chemical Synthesis and Modification

  • Methyl 3-bromo-6-methylthieno[3,2-b]thiophene-5-carboxylate is involved in substitution reactions, such as bromination, Vilsmeier–Haack formylation, and Friedel–Crafts acetylation, demonstrating its utility in creating various derivatized thiophenes. These processes are essential for synthesizing compounds with specific functional groups for further chemical applications (Chapman, Hughes, & Scrowston, 1971).

Heterocyclic Compound Synthesis

  • The compound participates in reactions leading to the synthesis of new heterocyclic systems, such as benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridines, highlighting its role in expanding the library of heterocyclic compounds with potential pharmaceutical or material applications (Yagodkina-Yakovenko, Bol’but, & Vovk, 2018).

Organic Materials Development

  • Its derivatives are explored for applications in organic electronics, such as in the development of dye-sensitized solar cells and polymer solar cells, where specific thiophene derivatives contribute to improved energy conversion efficiency and stability, showcasing the role of thiophene-based compounds in renewable energy technologies (Kwon et al., 2011); (Park et al., 2017).

Pharmacological Research

  • While ensuring the exclusion of direct drug use, dosage, and side effects, it is notable that thiophene derivatives have been assessed for their genotoxic, mutagenic, and carcinogenic potentials, illustrating the importance of understanding the safety profiles of chemical compounds for pharmaceutical applications (Lepailleur et al., 2014).

Advanced Material Science

  • Research into the use of thiophene derivatives for enhancing the stability, fluorescence, and metal uptake of metal–organic frameworks (MOFs) indicates potential applications in catalysis, gas storage, and separation processes. The modification of MOFs with thiophene-based side chains aims to improve their functional properties for various industrial applications (He et al., 2011).

properties

IUPAC Name

methyl 3-bromo-6-methylthieno[3,2-b]thiophene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2S2/c1-4-6-8(5(10)3-13-6)14-7(4)9(11)12-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNDDGQIDKHOFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1SC=C2Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromo-6-methylthieno[3,2-b]thiophene-5-carboxylate

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